Ethyl 2-bromo-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-bromo-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate is a synthetic organic compound with the molecular formula C11H15BrN2O4S. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate typically involves the bromination of a thiazole derivative followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. One common method involves the reaction of ethyl thiazole-4-carboxylate with N-bromosuccinimide (NBS) in the presence of a radical initiator to introduce the bromine atom at the 2-position of the thiazole ring. The resulting bromo compound is then reacted with tert-butyl chloroformate to introduce the Boc protecting group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different thiazole derivatives.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Tert-butyl chloroformate: Used for introducing the Boc protecting group.
Acids (e.g., trifluoroacetic acid): Used for deprotection reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amino-thiazole derivatives, while deprotection reactions yield the free amine form of the compound.
Scientific Research Applications
Ethyl 2-bromo-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting bacterial and fungal infections.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It serves as a precursor for the synthesis of biologically active molecules that can be used in various assays and studies.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific enzymes or receptors in bacterial or fungal cells, leading to the inhibition of their growth or function. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
Ethyl thiazole-4-carboxylate: A precursor in the synthesis of Ethyl 2-bromo-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate.
Methyl 2-amino-4-thiazolecarboxylate: Another thiazole derivative with similar applications in organic synthesis.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the Boc protecting group, which provide versatility in further chemical modifications.
Properties
IUPAC Name |
ethyl 2-bromo-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O4S/c1-5-17-8(15)6-7(19-9(12)13-6)14-10(16)18-11(2,3)4/h5H2,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEALTFDHHWAQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)Br)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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